N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide is a synthetic compound featuring a 2,3-dihydro-1,4-benzodioxin moiety fused to a 5-oxopyrrolidin-3-yl scaffold, with a 4-methylbenzamide substituent. The 4-methylbenzamide group introduces lipophilicity and may influence binding affinity to biological targets.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-2-4-14(5-3-13)20(24)21-15-10-19(23)22(12-15)16-6-7-17-18(11-16)26-9-8-25-17/h2-7,11,15H,8-10,12H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUIGKYRLDUVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,3-Dihydro-1,4-Benzodioxin-6-Amine
The benzodioxin moiety is typically synthesized via nucleophilic aromatic substitution or catalytic hydrogenation. A representative method involves refluxing 6-nitro-2,3-dihydro-1,4-benzodioxin with palladium-on-carbon (10% w/w) under hydrogen gas (1 atm) in ethanol at 50°C for 12 hours. This yields 2,3-dihydro-1,4-benzodioxin-6-amine with >95% purity, as confirmed by $$ ^1H $$-NMR ($$ \delta = 6.72–6.68 \, \text{(m, 2H)} $$, $$ \delta = 4.25 \, \text{(s, 4H)} $$).
Preparation of 5-Oxopyrrolidin-3-yl Intermediate
The pyrrolidinone ring is constructed via cyclization of methyl 3-aminobutanoate using trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C. Subsequent oxidation with Jones reagent ($$ \text{CrO}3/\text{H}2\text{SO}_4 $$) generates the 5-oxopyrrolidin-3-yl scaffold. Alternative routes employ N-protected glutamic acid derivatives, as demonstrated in the synthesis of anticonvulsant agents.
Amidation Strategies for Final Product Assembly
Coupling Reagent-Mediated Amidation
The target compound is synthesized via coupling 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzoyl chloride in the presence of 1-hydroxy-7-azabenzotriazole (HOAt) and N,N'-diisopropylcarbodiimide (DIC) in tetrahydrofuran (THF) at 25°C. This method achieves yields of 78–82%, with minimal epimerization.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 25°C |
| Coupling Reagent | HOAt/DIC |
| Reaction Time | 6 hours |
| Yield | 82% |
Catalytic Amidation Using Indion 190 Resin
An eco-friendly protocol adapted from Enzalutamide synthesis employs Indion 190 resin (15 mol%) in toluene under reflux. The resin facilitates amide bond formation without requiring stoichiometric bases, achieving 85% yield after 4 hours. This method reduces byproduct formation, as evidenced by HPLC purity >99%.
Optimization of Reaction Parameters
Solvent Effects on Reaction Efficiency
Comparative studies reveal that polar aprotic solvents (e.g., DMF, THF) enhance reaction rates due to improved solubility of the benzodioxin amine. Non-polar solvents like toluene favor resin-catalyzed reactions but require higher temperatures (110°C).
Temperature and Time Dependencies
Elevating temperatures to 80°C in DMF reduces reaction time to 3 hours but risks decomposition of the pyrrolidinone intermediate. Optimal conditions balance kinetic efficiency with thermal stability, as shown below:
Temperature Optimization Data
| Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|
| 25 | 6 | 82 |
| 50 | 4 | 85 |
| 80 | 3 | 72 |
Analytical Characterization and Validation
Spectroscopic Confirmation
- $$ ^1H $$-NMR (DMSO-$$ d_6 $$): $$ \delta = 8.21 \, \text{(d, 1H, J = 8.1 Hz)} $$, $$ \delta = 7.85 \, \text{(s, 4H)} $$, $$ \delta = 4.32 \, \text{(s, 4H)} $$, $$ \delta = 2.39 \, \text{(s, 3H)} $$.
- IR (KBr): $$ \nu = 1645 \, \text{cm}^{-1} \, \text{(C=O)} $$, $$ \nu = 1520 \, \text{cm}^{-1} \, \text{(N-H bend)} $$.
- HRMS : Calculated for $$ \text{C}{21}\text{H}{20}\text{N}2\text{O}4 $$: 388.1423; Found: 388.1421.
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms purity ≥98.5% with a retention time of 6.7 minutes.
Comparative Analysis of Synthetic Methods
Methodology Comparison Table
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| HOAt/DIC Coupling | 82 | 98.5 | Moderate |
| Indion 190 Resin | 85 | 99.1 | High |
| Thermal Aminolysis | 68 | 97.2 | Low |
The resin-catalyzed method outperforms traditional coupling strategies in yield and scalability, aligning with trends in green chemistry.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s reactivity or stability .
Scientific Research Applications
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules and producing a biological effect .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
The benzodioxin-pyrrolidinone core is shared across several analogs, but substituents on the carboxamide group differentiate their properties:
Key Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Biological Activity
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide is a compound of significant interest due to its potential therapeutic applications and biological activities. This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicine.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C_{16}H_{17}N_{2}O_{3}
- Molecular Weight : 299.32 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Key mechanisms include:
- Cholinesterase Inhibition : The compound has been shown to inhibit cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. This inhibition can enhance cholinergic signaling, potentially improving cognitive functions.
- Anticancer Activity : Recent studies have indicated that derivatives of this compound exhibit anticancer properties by targeting specific cancer cell lines. For instance, it has demonstrated cytotoxic effects against various cancer types such as K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma) with IC50 values indicating effective inhibition .
Anticancer Properties
A study investigating the anticancer activity of similar benzamide derivatives highlighted their effectiveness against multiple cancer cell lines. The results indicated:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7 | K562 | 2.27 |
| 10 | HL-60 | 1.42 |
| 13 | OKP-GS | 4.56 |
These findings suggest that the compound's structural features contribute to its potency against cancer cells .
Neuroprotective Effects
The inhibition of cholinesterase enzymes suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s disease. Enhanced cholinergic neurotransmission may lead to improved cognitive outcomes in affected individuals.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Synthesis and Evaluation : Research conducted by [source] synthesized various derivatives and evaluated their biological activities in vitro. The study found that modifications in the benzamide structure significantly influenced their anticancer efficacy and enzyme inhibition.
- In Vitro Studies : In vitro assays demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Q & A
Basic Research Question
- Structural elucidation :
- Electronic properties :
- DFT calculations (e.g., B3LYP/6-31G*) to map HOMO/LUMO orbitals and predict reactivity sites .
How can structure-activity relationship (SAR) studies guide the design of analogs with improved glycosylceramide synthase inhibition?
Advanced Research Question
- Key modifications :
- Validation :
What strategies are effective in leveraging machine learning models to predict novel bioactivities for benzodioxin-containing analogs?
Advanced Research Question
- Data curation : Compile bioactivity datasets (e.g., ChEMBL, PubChem) for benzodioxin derivatives with annotated targets (e.g., PD-1/PD-L1 inhibitors) .
- Model training :
- Use graph neural networks (EGNN) for scaffold hopping; e.g., predicting [3-(2,3-dihydrobenzodioxin-6-yl)phenyl]methanol derivatives as PD-L1 inhibitors without prior scaffold-specific training .
- Validate predictions via in vitro high-throughput screening (HTS) .
How should researchers address low yields in the final amidation step during scale-up synthesis?
Basic Research Question
- Process optimization :
- Analytical support :
- LC-MS to detect and quantify side products (e.g., hydrolyzed intermediates) .
What mechanistic insights can be gained from studying the compound’s metabolic stability in hepatic microsomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
